sec-Butylzinc bromide solution

Catalog No.
S1497381
CAS No.
171860-66-5
M.F
C4H9BrZn
M. Wt
202.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sec-Butylzinc bromide solution

CAS Number

171860-66-5

Product Name

sec-Butylzinc bromide solution

IUPAC Name

bromozinc(1+);butane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DATGUFISTUEOBS-UHFFFAOYSA-M

SMILES

CC[CH-]C.[Zn+]Br

Canonical SMILES

CC[CH-]C.[Zn+]Br

sec-Butylzinc bromide (sec-BuZnBr), typically encountered as a solution in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are a class of reagents widely used in organic synthesis for carbon-carbon bond formation reactions []. sec-Butylzinc bromide specifically finds application in Negishi cross-coupling reactions, a powerful tool for constructing complex organic molecules [].


Molecular Structure Analysis

sec-Butylzinc bromide features a tetrahedral zinc(II) center bonded to a sec-butyl group (CH(CH3)CH2CH3), a bromine atom (Br), and likely a THF molecule coordinated to the zinc through its oxygen atom (O) to complete the tetrahedral geometry []. This Lewis acid-base interaction between the zinc and the THF oxygen enhances the stability and reactivity of the sec-butyl group towards Negishi coupling reactions [].


Chemical Reactions Analysis

The primary application of sec-Butylzinc bromide lies in Negishi cross-coupling reactions. These reactions involve the coupling of an organic halide (RX) or triflate (R-OTf) with an organozinc reagent (R'ZnX) to form a new carbon-carbon bond (C-C) between the two organic fragments (R and R') [].

Balanced chemical equation for a Negishi cross-coupling reaction:

RX + R'ZnX → R-R' + ZnX2 (X = Cl, Br, I) []

A representative example using sec-butylzinc bromide is the synthesis of n-butylanisole:

4-BrC6H4OMe + sec-BuZnBr → n-BuC6H4OMe + ZnBr2 (Me = methoxy, Bu = butyl) []

In this reaction, 4-bromoanisole (4-BrC6H4OMe) reacts with sec-butylzinc bromide to form n-butylanisole (n-BuC6H4OMe), where the butyl group (Bu) is introduced from the sec-butylzinc bromide. A palladium catalyst and a tetraphosphine ligand are typically employed to facilitate the cross-coupling process [].


Physical And Chemical Properties Analysis

  • Physical state: Solution (in THF) at room temperature [].
  • Color: Likely colorless based on its components [].
  • Solubility: Soluble in THF and likely other organic solvents [].
  • Stability: Air and moisture sensitive. Requires storage under inert atmosphere (e.g., argon) and low temperature (2-8 °C) [].

Mechanism of Action (not applicable)

sec-Butylzinc bromide does not possess a biological mechanism of action. It functions solely as a chemical reagent in organic synthesis.

sec-Butylzinc bromide is a flammable liquid (flash point: -17 °C) []. It is also classified as an acute toxin (harmful if swallowed) []. Additionally, it can cause severe eye irritation and respiratory tract irritation [].

Synthesis of Organic Compounds:

sec-Butylzinc bromide solution finds application in organic synthesis as a nucleophilic reagent. Its reactivity stems from the presence of a zinc-carbon bond, which readily undergoes cleavage to form a new carbon-carbon bond. This characteristic makes it valuable in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions allow for the formation of complex organic molecules by coupling various building blocks. For instance, sec-butylzinc bromide can be used to introduce a sec-butyl group onto an organic molecule, enabling the creation of diverse structures with tailored properties.

Organometallic Chemistry:

sec-Butylzinc bromide serves as a precursor for the synthesis of other organozinc compounds, which are essential reagents in organometallic chemistry. These compounds exhibit unique reactivity due to the presence of a metal-carbon bond. Through various synthetic manipulations, sec-butylzinc bromide can be transformed into diverse organozinc reagents, enabling the exploration of their properties and applications in various areas of research, such as catalysis and materials science [].

Investigation of Zinc-based Materials:

sec-Butylzinc bromide solution can be employed in the study of zinc-based materials. By controlling reaction conditions and introducing different functional groups, researchers can tailor the properties of these materials for specific applications. For instance, it can be used to prepare zinc oxide nanoparticles with controlled size and morphology, which are of interest for their potential applications in photovoltaics, electronics, and catalysis [].

Dates

Modify: 2023-08-15

Explore Compound Types